molecular formula C15H12N4O4S B2985957 N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide CAS No. 1172790-13-4

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide

Cat. No. B2985957
CAS RN: 1172790-13-4
M. Wt: 344.35
InChI Key: VPDVNXBHEIWHDB-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-α has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated the synthesis and effectiveness of compounds related to N-(pyridin-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide as potent antiprotozoal agents. One study detailed the creation of novel dicationic imidazo[1,2-a]pyridines with significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Supramolecular and Coordination Chemistry

Derivatives based on pyridine and furan dicarboxamide scaffolds have been identified as interesting for supramolecular and coordination chemistry due to their chemical properties and biological activities. A study aimed to synthesize symmetrical pyridine-2,6- and furan-2,5-dicarboxamides, with successful synthesis confirmed via NMR spectroscopy. The crystal structures of seven compounds were solved, contributing to the understanding of their supramolecular features (Pućkowska et al., 2022).

DNA Binding and Amplification

The compound and its derivatives have shown strong DNA affinities, which is crucial for their application as DNA binding agents or amplifiers in molecular biology. Research has highlighted the synthesis of compounds that exhibit strong DNA affinities, valuable for understanding DNA-protein interactions and developing new therapeutic agents (Brown & Cowden, 1982).

Anti-inflammatory and Anticancer Applications

The compound has also found application in the development of anti-inflammatory and anticancer agents. For instance, derivatives such as 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide have been studied for their anti-inflammatory properties and potential in treating conditions like adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Corrosion Inhibition

Additionally, certain derivatives have been investigated for their potential as corrosion inhibitors, indicating the versatility of this compound beyond biological applications. One study explored 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and its efficacy as a corrosion inhibitor for mild steel in sulfuric acid medium, showcasing its application in industrial settings (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

N-pyridin-2-yl-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15(18-13-5-1-2-9-17-13)12-6-7-14(23-12)24(21,22)19-11-4-3-8-16-10-11/h1-10,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVNXBHEIWHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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